Biotin-PEG8-Alkyne: A Technical Guide for Researchers
Biotin-PEG8-Alkyne: A Technical Guide for Researchers
Authored for: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of Biotin-PEG8-Alkyne, a versatile heterobifunctional linker. It details its core functions, physicochemical properties, and its applications in bioconjugation, proteomics, and drug development. This guide also furnishes detailed experimental protocols and visual representations of key processes to facilitate its effective use in a laboratory setting.
Core Concepts: Structure and Function
Biotin-PEG8-Alkyne is a chemical biology tool that integrates three key components into a single molecule:
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Biotin: A vitamin with an exceptionally high affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for affinity-based applications such as pull-down assays and purification.[1]
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PEG8 (Octaethylene Glycol Spacer): A flexible, hydrophilic polyethylene glycol (PEG) linker. The eight repeating ethylene glycol units increase the overall water solubility of the molecule and any conjugate it is attached to.[1] This PEG spacer also provides spatial separation between the biotin and the alkyne group, minimizing steric hindrance and ensuring that both ends of the linker can function efficiently.
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Terminal Alkyne: A functional group that can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is highly specific and efficient, allowing for the covalent linkage of the biotin tag to any molecule that has been modified to contain an azide group.
The primary function of Biotin-PEG8-Alkyne is to serve as a bridge, enabling the selective attachment of a biotin tag to a target molecule of interest (e.g., a protein, nucleic acid, or small molecule) that has been pre-functionalized with an azide. This biotinylation then allows for the detection, isolation, and purification of the target molecule from complex mixtures.
Physicochemical and Technical Data
The following table summarizes the key quantitative data for Biotin-PEG8-Alkyne.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₉H₅₁N₃O₁₀S | [1] |
| Molecular Weight | 633.8 g/mol | [1] |
| CAS Number | 2143968-80-1 | |
| Appearance | Yellowish wax | - |
| Purity | >97% or 98% (typically by HPLC) | |
| Solubility | Soluble in Methanol, Water, DMSO | - |
| Storage Conditions | -20°C, protected from light and moisture |
Key Applications and Signaling Pathways
Biotin-PEG8-Alkyne is a key reagent in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to study enzyme function in complex biological systems. In a typical ABPP workflow, an enzyme of interest is first labeled with a probe that contains a reactive group and an azide handle. Biotin-PEG8-Alkyne is then "clicked" onto the azide-modified enzyme, attaching the biotin tag. This allows for the enrichment of the active enzyme population using streptavidin beads, followed by identification and quantification via mass spectrometry.
The core chemical transformation enabled by Biotin-PEG8-Alkyne is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne on the biotin linker and an azide on the target molecule.
Figure 1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Experimental Protocols
This section provides a detailed methodology for a common application: the biotinylation of an azide-modified protein from a cell lysate, followed by enrichment for proteomic analysis.
Reagent Preparation
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Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% SDS, pH 7.8. Supplement with protease inhibitors just before use.
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Biotin-PEG8-Alkyne Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C.
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Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution in deionized water.
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Reducing Agent (Ascorbic Acid) Stock Solution: Prepare a fresh 500 mM stock solution in deionized water immediately before use.
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Streptavidin Bead Slurry: Use commercially available streptavidin-agarose or magnetic beads. Wash the required amount of beads three times with Lysis Buffer and resuspend in the original volume to create a 50% slurry.
Experimental Workflow: Protein Enrichment
The overall workflow involves cell lysis, the click chemistry reaction to attach the biotin tag, and subsequent affinity purification of the biotinylated proteins.
Figure 2. Experimental workflow for protein enrichment.
Detailed Protocol
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Protein Lysate Preparation: Lyse cells containing azide-modified proteins in ice-cold Lysis Buffer. Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.
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Click Chemistry Reaction:
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In a microfuge tube, combine 1-5 mg of the protein lysate with Biotin-PEG8-Alkyne to a final concentration of 100-200 µM.
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Add CuSO₄ to a final concentration of 1 mM.
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Initiate the reaction by adding the freshly prepared ascorbic acid to a final concentration of 5 mM.
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Incubate the reaction mixture for 1-2 hours at room temperature with gentle end-over-end rotation.
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Binding to Streptavidin Beads:
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Add 50-100 µL of the washed 50% streptavidin bead slurry to the reaction mixture.
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Incubate for at least 2 hours (or overnight) at 4°C with end-over-end rotation to allow for efficient capture of the biotinylated proteins.
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Washing:
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Pellet the beads by centrifugation (e.g., 2000 x g for 2 minutes) and discard the supernatant.
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Wash the beads sequentially with the following buffers (1 mL each, with rotation for 5-10 minutes per wash):
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Lysis Buffer (2 washes)
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High salt buffer (e.g., 1 M NaCl in PBS) (2 washes)
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PBS (2 washes)
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These stringent washes are critical for removing non-specifically bound proteins.
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Elution and Analysis:
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For Mass Spectrometry (On-Bead Digestion): Resuspend the washed beads in a digestion buffer (e.g., 8 M urea in 100 mM Tris, pH 8.0). Reduce, alkylate, and digest the proteins with trypsin while they are still bound to the beads. The resulting peptides can then be collected for LC-MS/MS analysis.
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For Western Blot Analysis: Resuspend the beads in 2X SDS-PAGE loading buffer containing excess free biotin (e.g., 10-20 mM) and boil for 5-10 minutes to elute the captured proteins. Analyze the eluate by SDS-PAGE and Western blotting.
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Conclusion
Biotin-PEG8-Alkyne is a powerful and versatile tool for chemical biology and proteomics research. Its trifunctional design, combining a high-affinity biotin tag, a solubility-enhancing PEG spacer, and a bioorthogonal alkyne handle, enables the efficient and specific labeling and isolation of target biomolecules. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the knowledge needed to successfully integrate this reagent into their experimental workflows, thereby advancing their research in drug discovery and the broader life sciences.
